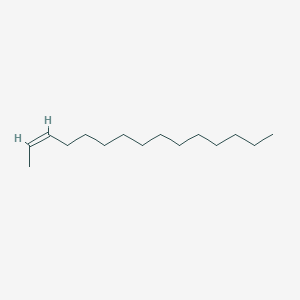
(2Z)-2-Pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Pentadecene: is an organic compound classified as an alkene It is characterized by the presence of a double bond between the second and third carbon atoms in a fifteen-carbon chain, with the double bond in the Z (cis) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Pentadecene can be achieved through several methods. One common approach is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method involves the hydroboration-oxidation of terminal alkenes, followed by isomerization to achieve the Z configuration.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as vegetable oils. This method involves the selective hydrogenation of the double bonds to achieve the desired configuration and chain length.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z)-2-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bond to form pentadecane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, forming dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Pentadecane.
Substitution: Dibromo derivatives.
Applications De Recherche Scientifique
Chemistry: (2Z)-2-Pentadecene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in cell membrane dynamics and as a potential bioactive compound with antimicrobial properties.
Medicine: Although not widely used in medicine, derivatives of this compound are investigated for their potential therapeutic properties , including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used as a precursor in the production of surfactants, lubricants, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound in material science.
Mécanisme D'action
The mechanism by which (2Z)-2-Pentadecene exerts its effects depends on the specific application. In chemical reactions, the double bond’s reactivity plays a crucial role. For instance, in oxidation reactions, the double bond is the site of attack by oxidizing agents, leading to the formation of epoxides or diols. In biological systems, its interaction with cell membranes can alter membrane fluidity and permeability, potentially affecting cellular functions.
Comparaison Avec Des Composés Similaires
(2E)-2-Pentadecene: The E (trans) isomer of 2-Pentadecene, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Pentadecane: The fully saturated analog of (2Z)-2-Pentadecene, lacking the double bond and thus having different reactivity and applications.
(2Z)-2-Hexadecene: A similar compound with a longer carbon chain, which may exhibit different physical properties and reactivity.
Uniqueness: this compound is unique due to its specific Z configuration , which imparts distinct physical and chemical properties compared to its E isomer and other alkenes. This configuration can influence its reactivity, making it suitable for specific applications in synthesis and industry.
Propriétés
Numéro CAS |
65214-05-3 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
(Z)-pentadec-2-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5H,4,6-15H2,1-2H3/b5-3- |
Clé InChI |
PIKNPBDDTPJRGQ-HYXAFXHYSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C\C |
SMILES canonique |
CCCCCCCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


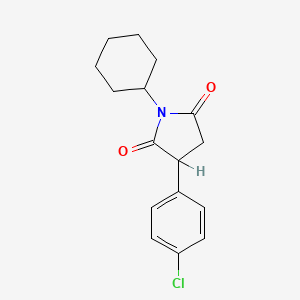
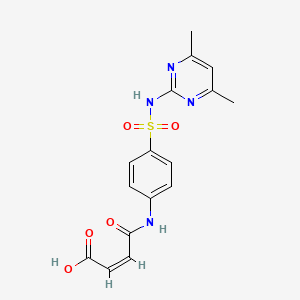

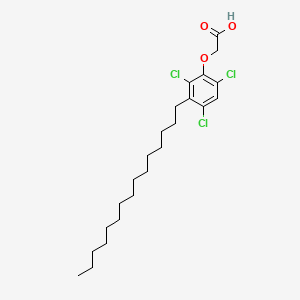
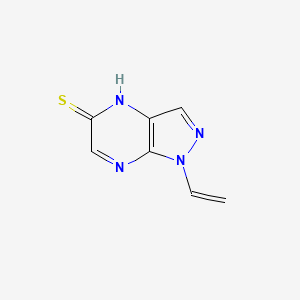


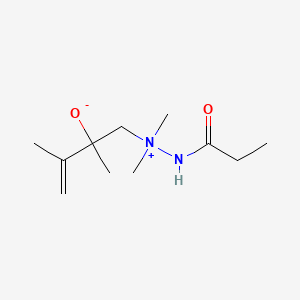
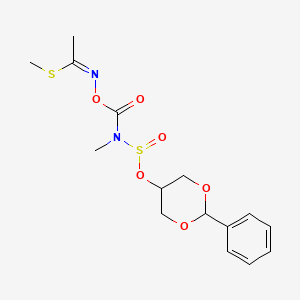
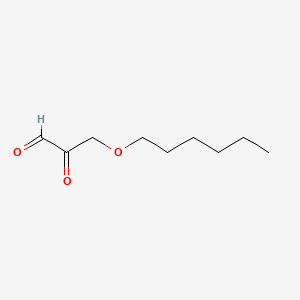
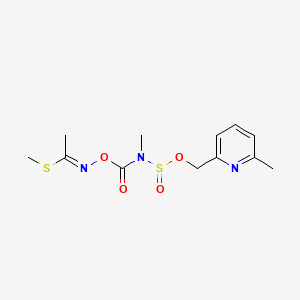

![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)

